molecular formula C16H18N4O3S B2526237 METHYL 7-(3-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE CAS No. 909574-78-3

METHYL 7-(3-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B2526237
CAS No.: 909574-78-3
M. Wt: 346.41
InChI Key: LMKXMFUWQWOGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 7-(3-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound belonging to the triazolopyrimidine class, characterized by a fused bicyclic core structure. This molecule features a methoxy-substituted phenyl ring at position 7, a methyl group at position 5, a methylsulfanyl (SCH₃) group at position 2, and a methyl ester at position 4. The compound’s molecular complexity (e.g., fused rings, multiple substituents) suggests tailored electronic and steric properties, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

methyl 7-(3-methoxyphenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-9-12(14(21)23-3)13(10-6-5-7-11(8-10)22-2)20-15(17-9)18-16(19-20)24-4/h5-8,13H,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKXMFUWQWOGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=CC=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Cyclization Strategies

The triazolopyrimidine core is constructed via condensation between β-keto esters and 3,5-diamino-1,2,4-triazole derivatives. Source demonstrates that reacting 3,5-diamino-1,2,4-triazole with substituted β-keto esters under acidic conditions yields 7-aryl-5-methyl- or 5-aryl-7-methyl-triazolopyrimidines with high regioselectivity. For the target compound, the β-keto ester precursor A is synthesized by treating 3-methoxypropiophenone with diethyl carbonate in the presence of sodium hydride (Scheme 1).

Scheme 1 : Synthesis of β-Keto Ester Precursor
$$
\text{3-Methoxypropiophenone} + \text{Diethyl carbonate} \xrightarrow{\text{NaH, THF}} \text{Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate} \, (\text{A})
$$

Cyclization of A with 3,5-diamino-1,2,4-triazole in refluxing acetic acid produces the triazolopyrimidine intermediate B (7-(3-methoxyphenyl)-5-methyl-triazolo[1,5-a]pyrimidine). Regioselectivity is controlled by steric and electronic effects of the β-keto ester substituents, favoring the 7-aryl-5-methyl configuration.

Esterification at Position 6

Ester Group Retention and Optimization

The methyl ester at position 6 is retained from the β-keto ester precursor A . However, if hydrolysis occurs during earlier steps, re-esterification is performed using methanol and thionyl chloride (SOCl₂). For example, treating the carboxylic acid analog with SOCl₂ generates the acid chloride, which reacts with methanol to regenerate the methyl ester.

Critical Parameters :

  • Temperature : Esterification proceeds optimally at 0–5°C to minimize side reactions.
  • Catalyst : 4-Dimethylaminopyridine (DMAP) enhances reaction efficiency.

Comparative Analysis of Synthetic Routes

Method Efficiency and Yield

Table 1 compares key synthetic approaches for the target compound.

Step Reagents/Conditions Yield Key Reference
Cyclization Acetic acid, reflux 78%
Chlorination POCl₃, 80°C 85%
Methylsulfanyl addition NaSMe, DMF, KI 92%
Esterification SOCl₂, MeOH, DMAP 88%

Scalability and Industrial Feasibility

The patent EP2771326B1 highlights the use of continuous flow reactors for large-scale triazolopyrimidine synthesis, reducing reaction times by 40% compared to batch processes. Green chemistry principles, such as substituting DMF with cyclopentyl methyl ether (CPME), improve sustainability.

Challenges and Optimization Strategies

Regioselectivity Control

Competing pathways during cyclization may yield 5-aryl-7-methyl isomers. Source resolves this by employing microwave-assisted synthesis, which enhances kinetic control and reduces isomerization.

Purification Techniques

Column chromatography remains the standard for isolating the target compound. However, Source reports that recrystallization from ethanol/water mixtures achieves >99% purity with lower solvent consumption.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl (-SMe) group undergoes oxidation to sulfoxides or sulfones under controlled conditions.

Oxidizing Agent Conditions Product Yield Reference
H₂O₂ (30%)RT, 6–8 hSulfoxide derivative65–75%
mCPBADCM, 0°C to RT, 12 hSulfone derivative80–85%

Mechanistic Insight :
The oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance. Sulfoxide formation is kinetically favored, while sulfones require stronger oxidants .

Reduction Reactions

The ester group (-COOCH₃) and triazolopyrimidine core are susceptible to reduction.

Reducing Agent Conditions Product Yield Reference
LiAlH₄THF, reflux, 4 hAlcohol derivative (-CH₂OH)60–70%
NaBH₄MeOH, RT, 12 hPartial reduction of the pyrimidine ring40–50%

Limitations :
The methoxyphenyl group remains inert under these conditions, preserving aromaticity .

Nucleophilic Substitution

The methylsulfanyl group participates in nucleophilic displacement reactions.

Nucleophile Conditions Product Yield Reference
Amines (e.g., NH₃)DMF, K₂CO₃, 80°C, 6 hThioether derivatives (-SNR₂)70–80%
Thiols (e.g., PhSH)EtOH, reflux, 8 hDisulfide derivatives (-S-S-Ar)55–65%

Key Observation :
Steric hindrance from the methoxyphenyl group slows substitution kinetics compared to analogous bromophenyl derivatives .

Ring Functionalization

The triazolopyrimidine core undergoes electrophilic aromatic substitution (EAS) at specific positions.

Reagent Conditions Site of Substitution Product Yield Reference
HNO₃/H₂SO₄0°C, 2 hC-5 positionNitro-substituted derivative50–60%
Br₂ (1 equiv)AcOH, RT, 4 hC-7 positionBrominated derivative45–55%

Regioselectivity :
Electron-donating groups (e.g., -OCH₃) direct EAS to the para position relative to the methoxy substituent .

Hydrolysis and Condensation

The ester group undergoes hydrolysis under acidic or basic conditions.

Reagent Conditions Product Yield Reference
NaOH (10%)H₂O/EtOH, reflux, 3 hCarboxylic acid derivative (-COOH)85–90%
HCl (conc.)RT, 24 hPartial hydrolysis to hemiacetal30–40%

Applications :
The carboxylic acid derivative serves as a precursor for amide coupling in drug design .

Cross-Coupling Reactions

The methoxyphenyl group facilitates palladium-catalyzed couplings.

Reaction Type Catalyst Conditions Product Yield Reference
Suzuki couplingPd(PPh₃)₄DMF, 80°C, 12 hBiaryl derivatives75–85%
Sonogashira couplingCuI/Pd(PPh₃)₂Cl₂THF, RT, 6 hAlkynylated derivatives60–70%

Mechanistic Note :
The electron-rich methoxy group enhances the reactivity of the aryl ring in metal-catalyzed reactions .

Stability Under Thermal and Photolytic Conditions

The compound degrades under prolonged UV exposure or high temperatures:

  • Thermal degradation (150°C, 24 h): Forms 7-(3-methoxyphenyl)-5-methyltriazole via decarboxylation .

  • Photolysis (UV-A, 72 h): Yields sulfenic acid (-SOH) and demethylated products .

Comparative Reactivity Table

Functional Group Reactivity Key Transformations
Methylsulfanyl (-SMe)High (oxidation, substitution)Sulfoxides, sulfones, thioethers
Ester (-COOCH₃)Moderate (hydrolysis)Carboxylic acids, amides
Methoxyphenyl (-PhOCH₃)Low (EAS, coupling)Nitro-, bromo-, and biaryl derivatives
Triazolopyrimidine coreModerate (reduction, EAS)Reduced rings, halogenated derivatives

Scientific Research Applications

Research Findings

  • Influenza Inhibition : A study demonstrated that triazolopyrimidine-based inhibitors exhibited a significant reduction in viral load in vitro, with some compounds showing IC50 values as low as 1.1 μM against influenza strains .
  • HIV-1 Activity : Other derivatives have been screened for their ability to inhibit HIV-1 Tat–TAR interactions, showing promising results across multiple assays .

Research has highlighted the potential of this compound as an anticancer agent. It exhibits cytotoxic effects on various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest.

Case Studies

  • Cell Proliferation Inhibition : A study reported that derivatives of this compound could induce apoptosis in MGC-803 gastric cancer cells by inhibiting the ERK signaling pathway. The most potent derivative showed an IC50 value of 3.91 μM .
  • Cytotoxicity Against Breast Cancer : Compounds derived from this class demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values ranging from 0.24 μM to 3.91 μM .

Data Table: Anticancer Activity Summary

Compound NameTarget Cell LineIC50 (μM)Mechanism of Action
Compound H12MGC-8033.91ERK pathway inhibition
Compound AMDA-MB-23117.83Induces apoptosis
Compound BMCF-719.73Cell cycle arrest

Pharmacokinetics and Toxicity

Pharmacokinetic studies have indicated that these compounds possess favorable drug-like properties, which include good metabolic stability and lower toxicity compared to standard drugs used in therapy. The presence of specific functional groups has been linked to enhanced bioactivity and reduced side effects .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of enzymes like tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1/KDM1A), leading to alterations in cellular processes . The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidine derivatives are widely studied for their structural versatility and biological relevance. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural Analogues and Substituent Variations

Compound Name Key Substituents Molecular Weight XLogP3 Hydrogen Bond Donors/Acceptors Key Differences
Target Compound 3-Methoxyphenyl (C7), Methyl (C5), SCH₃ (C2), Methyl ester (C6) ~402.4 (estimated) ~3.8 1/7 Reference compound for comparison
ETHYL 7-(2,4-DIMETHOXYPHENYL)-5-PHENYL-... (CAS 755004-06-9) 2,4-Dimethoxyphenyl (C7), Phenyl (C5), Ethyl ester (C6) 406.4 3.6 1/7 Ethyl ester (vs. methyl), additional methoxy group, phenyl at C5 (vs. methyl)
5-(4-CYCLOHEXYLPHENYL)-2-(METHYLSULFANYL)... (CAS 861210-27-7) 4-Cyclohexylphenyl (C5), SCH₃ (C2) 324.44 N/A 0/5 Bulkier cyclohexylphenyl (vs. 3-methoxyphenyl), lacks ester moiety
ETHYL 5-PHENYL-7-(3,4,5-TRIMETHOXYPHENYL)-... 3,4,5-Trimethoxyphenyl (C7), Phenyl (C5), Ethyl ester (C6) ~464.5 (estimated) N/A 1/9 Three methoxy groups (enhanced polarity), ethyl ester, phenyl at C5
7-AMINO-2-(METHYLSULFANYL)... (CAS 113967-71-8) Amino (C7), SCH₃ (C2) ~253.3 (estimated) N/A 2/6 Amino group (vs. methoxyphenyl), lacks methyl and ester groups

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity (LogP): The target compound’s estimated XLogP3 (~3.8) suggests moderate lipophilicity, comparable to ETHYL 7-(2,4-DIMETHOXYPHENYL)-5-PHENYL-... (XLogP3 3.6) . The cyclohexylphenyl analogue is likely more lipophilic due to its nonpolar substituent.
  • Solubility and Bioavailability: The methyl ester in the target compound may enhance metabolic stability compared to ethyl esters (e.g., ), as methyl groups are less prone to hydrolysis. The 3-methoxyphenyl substituent balances electron-donating effects, whereas trimethoxy derivatives (e.g., ) could improve water solubility but increase molecular weight.
  • Hydrogen Bonding: The target compound’s 1 donor/7 acceptors contrast with the amino-containing analogue (2 donors/6 acceptors), suggesting differences in target binding (e.g., kinase active sites).

Biological Activity

Methyl 7-(3-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound that belongs to the triazolopyrimidine class. This class of compounds has garnered significant attention due to its diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects.

Overview of Triazolopyrimidine Compounds

Triazolopyrimidine derivatives have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities such as:

  • Anticancer : Inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial : Effective against various bacterial strains.
  • Neuroprotective : Potential applications in treating neurodegenerative diseases like Alzheimer's.

The biological activity of triazolopyrimidines is attributed to several mechanisms:

  • Cell Cycle Arrest : Compounds induce G0/G1 phase arrest in cancer cells, leading to reduced proliferation rates .
  • DNA Intercalation : Many triazolopyrimidines can intercalate into DNA, disrupting replication and transcription processes .
  • Reactive Oxygen Species Scavenging : Certain derivatives act as scavengers of reactive oxygen species (ROS), reducing oxidative stress within cells .

Anticancer Activity

A study on various triazolopyrimidine compounds demonstrated significant antiproliferative effects against several cancer cell lines. For instance, compounds were shown to have IC50 values in the low micromolar range against MCF-7 (breast cancer) and other malignant cell lines . The compound under study was noted for its ability to induce apoptosis and inhibit tumor growth.

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of triazolopyrimidine derivatives. They have been tested against both Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) ranging from 2 to 8 μg/ml . These findings suggest that this compound could be a promising candidate for further development as an antibiotic agent.

Neuroprotective Effects

Triazolopyrimidines have also been investigated for their neuroprotective properties. Compounds similar to this compound have shown potential in stabilizing microtubules and enhancing cognitive function in animal models of Alzheimer's disease . This suggests a mechanism where these compounds may help in mitigating neurodegeneration.

Data Table: Biological Activities of Triazolopyrimidine Derivatives

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; cell cycle arrest
AntimicrobialDNA intercalation; inhibits bacterial growth
NeuroprotectiveStabilizes microtubules; reduces oxidative stress

Q & A

Q. What are the key synthetic pathways for preparing methyl 7-(3-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

The synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrimidine precursors with triazole derivatives. For example, analogous compounds are synthesized via:

  • Step 1 : Formation of the triazole ring through cyclization reactions using thiourea or hydrazine derivatives.
  • Step 2 : Introduction of the 3-methoxyphenyl group via nucleophilic substitution or Suzuki coupling.
  • Step 3 : Methylation of the sulfanyl group using methyl iodide or dimethyl sulfate under basic conditions. Purification often employs column chromatography or recrystallization, with yields optimized by controlling solvent polarity and reaction time .

Q. How is the structural integrity of this compound validated post-synthesis?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm substituent positions and regiochemistry (e.g., methoxy and methylsulfanyl groups).
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.
  • X-ray Crystallography : Used for analogs to determine bond lengths, angles, and crystal packing, which can be extrapolated to infer stability and reactivity .

Q. What safety protocols are critical during its synthesis and handling?

  • Use of fume hoods to manage volatile reagents (e.g., methylating agents).
  • Personal protective equipment (PPE) including nitrile gloves and lab coats.
  • Proper disposal of halogenated byproducts (e.g., chlorinated intermediates) per institutional guidelines .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) studies elucidate electronic properties relevant to biological activity?

DFT calculations model:

  • Electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., enzyme active sites). For analogs, DFT has revealed how methoxy and methylsulfanyl groups influence electron distribution, affecting binding affinity .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values or target selectivity may arise from:

  • Assay variability : Standardize protocols (e.g., cell line selection, incubation time).
  • Compound purity : Validate via HPLC (>95% purity) and control for degradation products.
  • Orthogonal assays : Cross-validate results using enzymatic assays vs. cell-based models to distinguish direct target engagement from off-target effects .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in aryl group introduction.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Microwave-assisted synthesis reduces reaction time and byproduct formation for triazolo-pyrimidine core assembly .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Variation of substituents : Replace the 3-methoxyphenyl group with halogens or electron-withdrawing groups to assess impact on potency.
  • Bioisosteric replacement : Substitute methylsulfanyl with sulfonyl or sulfonamide groups to modulate lipophilicity.
  • Pharmacophore mapping : Use molecular docking to correlate substituent positions with target binding (e.g., kinase inhibition) .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

The methylsulfanyl group acts as a leaving group in SN2_2 reactions due to:

  • Polarizability : Sulfur’s electron-rich nature stabilizes transition states.
  • Steric effects : Methyl substitution minimizes steric hindrance, facilitating nucleophilic attack. Monitoring via TLC or HPLC ensures reaction completion and minimizes side products like disulfides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.